

Spectroscopic Data of 2,4-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-PDCA

Cat. No.: B1664014

[Get Quote](#)

The following sections summarize the key spectroscopic data obtained for **2,4-PDCA**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **2,4-PDCA** are presented below.

Table 1: ^1H NMR Spectroscopic Data for 2,4-Pyridinedicarboxylic Acid

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.95	d	H-6
8.45	s	H-3
8.00	d	H-5

Solvent: DMSO- d_6

Table 2: ^{13}C NMR Spectroscopic Data for 2,4-Pyridinedicarboxylic Acid[1][2]

Chemical Shift (δ) ppm	Assignment
165.7	C=O (C-7)
164.8	C=O (C-8)
152.0	C-2
149.8	C-6
140.2	C-4
128.5	C-5
124.0	C-3

Solvent: DMSO-d₆[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **2,4-PDCA** are summarized below.

Table 3: IR Spectroscopic Data for 2,4-Pyridinedicarboxylic Acid[\[3\]](#)

Wavenumber (cm ⁻¹)	Description of Vibration
3400-2400 (broad)	O-H stretch (from carboxylic acid)
1710	C=O stretch (from carboxylic acid)
1600	C=C and C=N ring stretching
1300	C-O stretch and O-H bend
900	O-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data (GC-MS) for 2,4-Pyridinedicarboxylic Acid[4]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
167	100	[M] ⁺ (Molecular Ion)
123	79.82	[M-CO ₂] ⁺
95	-	[M-CO ₂ -CO] ⁺
78	9.07	[C ₅ H ₄ N] ⁺ (Pyridyl cation)
51	9.96	[C ₄ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

A sample of 2,4-pyridinedicarboxylic acid is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆), and transferred to an NMR tube.[5][6] The spectra are recorded on an NMR spectrometer, such as a Bruker WH-360[2][4], operating at a specific frequency for ¹H and ¹³C nuclei. Standard parameters for acquisition, such as pulse width, acquisition time, and relaxation delay, are optimized to obtain high-resolution spectra. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[2]

IR Spectroscopy Protocol

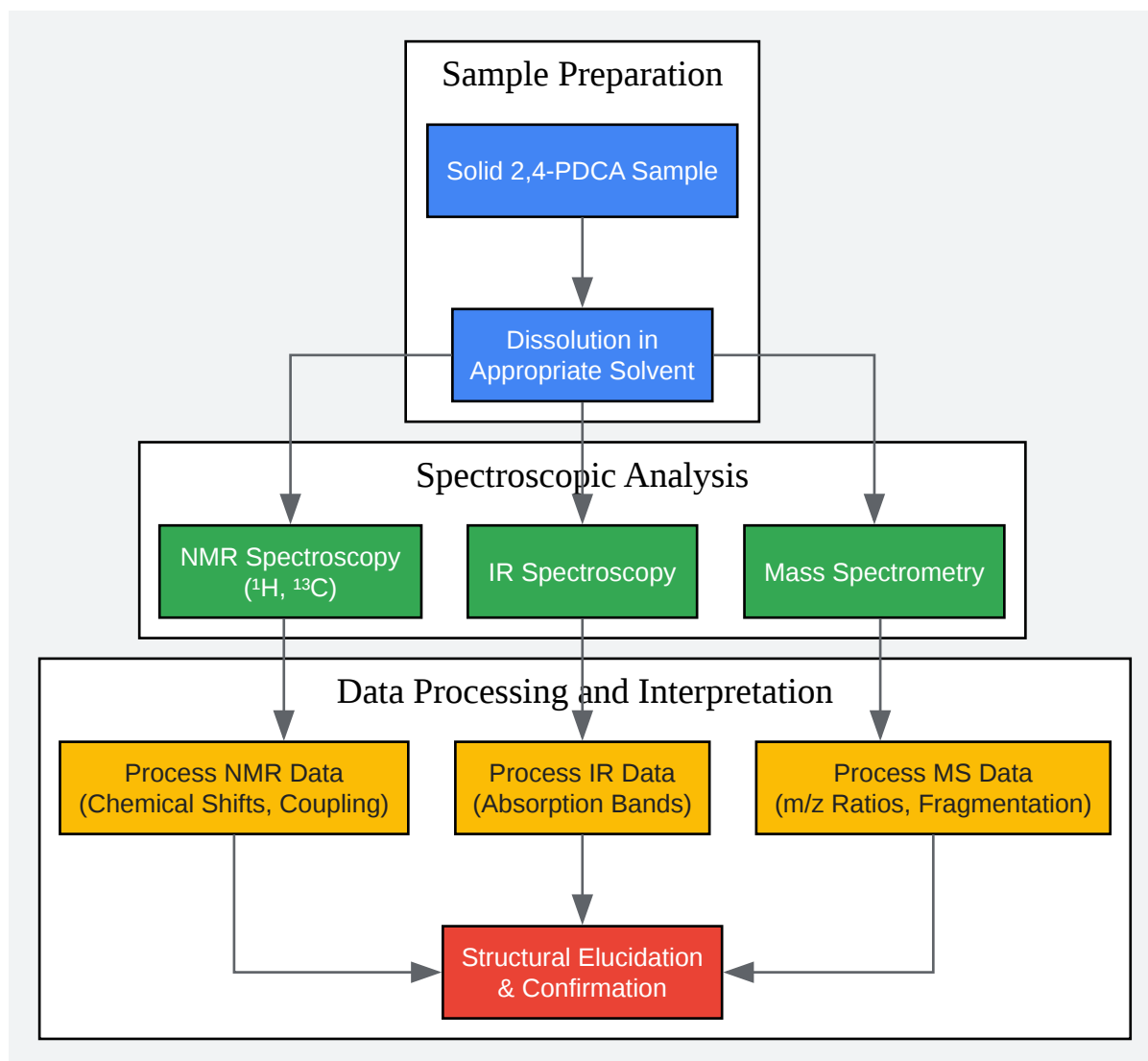
The IR spectrum of solid **2,4-PDCA** can be obtained using the KBr wafer technique.[4] A small amount of the finely ground compound is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet. This pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. [7] Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[8]

Mass Spectrometry Protocol

For GC-MS analysis, a dilute solution of 2,4-pyridinedicarboxylic acid in a suitable solvent is injected into the gas chromatograph. The compound is volatilized and separated from the solvent and any impurities on the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio, and a mass spectrum is generated. For dicarboxylic acids, derivatization to form more volatile esters (e.g., dibutyl esters) may be employed to improve chromatographic separation and ionization efficiency.[9]

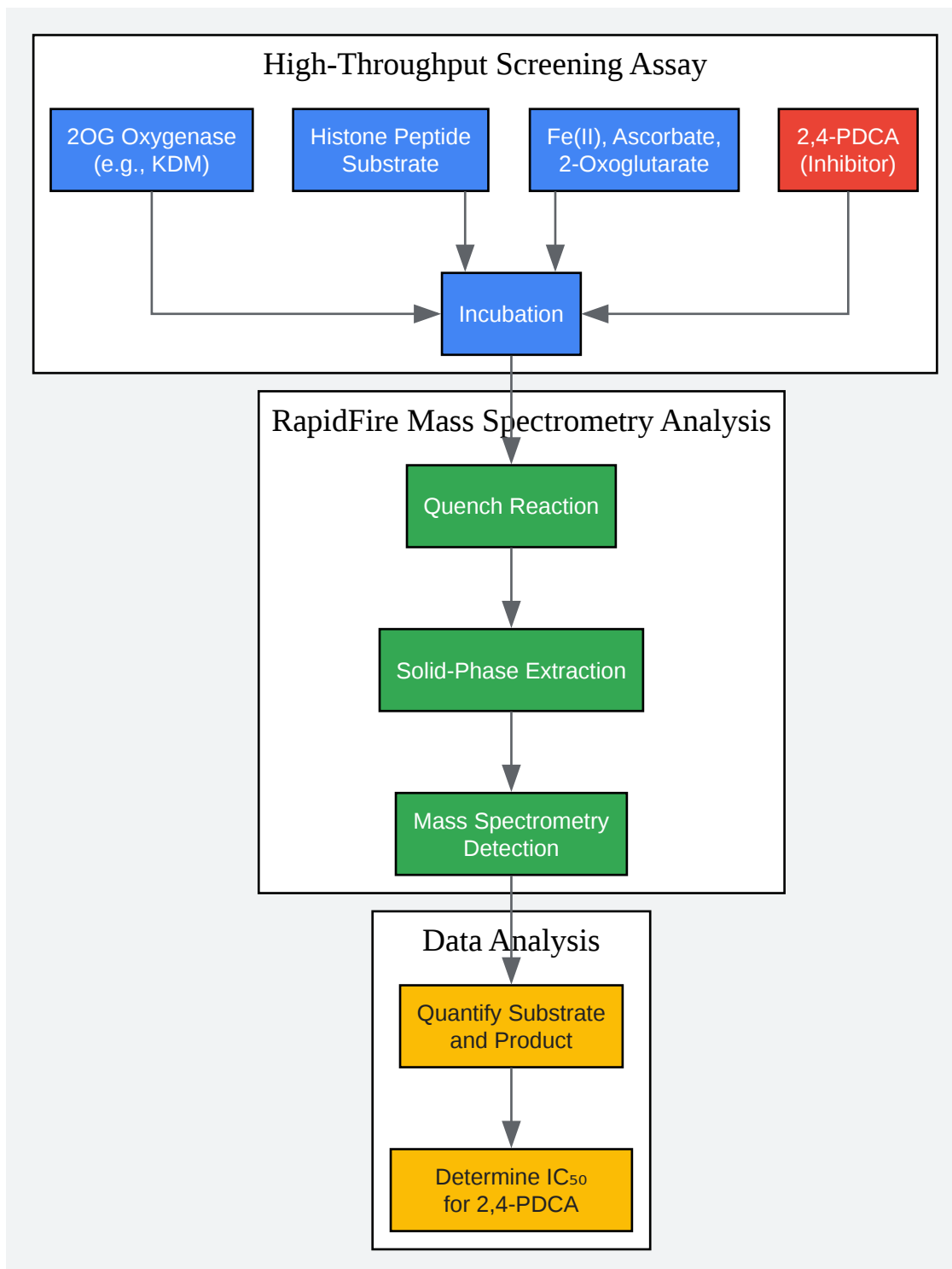
Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and a conceptual representation of how **2,4-PDCA** is analyzed in a high-throughput screening context.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2,4-PDCA**.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for analyzing **2,4-PDCA** as an enzyme inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Pyridinedicarboxylic acid(499-80-9) ¹³C NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 2,4-Pyridinedicarboxylic acid(499-80-9) IR Spectrum [m.chemicalbook.com]
- 4. 2,4-Pyridinedicarboxylic acid | C₇H₅NO₄ | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Pyridine-2,6-dicarboxylic acid(499-83-2) ¹H NMR spectrum [chemicalbook.com]
- 7. Experimental Design [web.mit.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 2,4-Pyridinedicarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664014#spectroscopic-data-of-2-4-pdca-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com